4-(cyclohex-3-ene-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione

Description

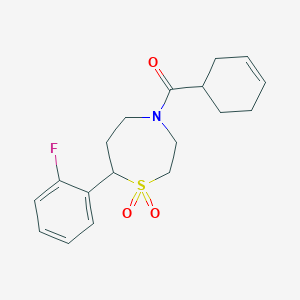

The compound 4-(cyclohex-3-ene-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is a thiazepane derivative characterized by a seven-membered 1lambda6,4-thiazepane-1,1-dione core. Key structural features include:

- A 2-fluorophenyl substituent at position 7, likely influencing electronic and steric properties.

Functionalization of the thiazepane core via coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).

Acylation at position 4 using activated carbonyl intermediates.

The fluorine atom on the phenyl ring is a common pharmacophore in medicinal chemistry, enhancing metabolic stability and binding affinity through electronegativity and size effects .

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO3S/c19-16-9-5-4-8-15(16)17-10-11-20(12-13-24(17,22)23)18(21)14-6-2-1-3-7-14/h1-2,4-5,8-9,14,17H,3,6-7,10-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLAFCUHXGDUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Cyclohex-3-ene-1-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a thiazepane ring structure, which is known for its diverse biological activities. The presence of a cyclohexene moiety and a fluorophenyl group suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H16FNO2S |

| Molecular Weight | 303.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazepane derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Study 1: Anticancer Effects

In a study conducted on human breast cancer cell lines, treatment with a thiazepane derivative led to a significant reduction in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activation. The IC50 value was determined to be 25 µM, indicating potent activity .

Study 2: Antimicrobial Efficacy

A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited MIC values of 32 µg/mL and 64 µg/mL respectively. These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

- Enzyme Inhibition : Competitive inhibition of metabolic enzymes affecting drug metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

The following compounds share the 1lambda6,4-thiazepane-1,1-dione scaffold but differ in substituents:

Structural and Functional Analysis:

In contrast, the oxolane-3-carbonyl group () contains an oxygen atom, increasing polarity and hydrogen-bonding capacity . The 2-(4-fluorophenoxy)acetyl group () combines ether and acetyl functionalities, likely enhancing solubility but reducing metabolic stability compared to the cyclohexene derivative .

Position 7 Substituents :

Physicochemical and Pharmacological Implications

- Lipophilicity: The target compound’s cyclohexene group balances hydrophobicity, while the 2-fluorophenyl substituent enhances membrane permeability.

- Metabolic Stability : Fluorine in the target compound may slow oxidative metabolism compared to the chlorophenyl analog (), which is more susceptible to CYP450-mediated dehalogenation .

- Conformational Flexibility : The unsaturated cyclohexene ring may restrict rotational freedom, favoring entropically favorable binding to rigid enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.